molecular formula C13H12O B7725203 Benzyl phenyl ether CAS No. 31324-44-4

Benzyl phenyl ether

Cat. No.: B7725203
CAS No.: 31324-44-4
M. Wt: 184.23 g/mol
InChI Key: BOTNYLSAWDQNEX-UHFFFAOYSA-N
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Description

Benzyl phenyl ether is an organic compound with the molecular formula C13H12O. It is a type of ether, characterized by an oxygen atom connected to two aryl groups, specifically a benzyl group and a phenyl group. This compound is commonly used as a model compound in catalytic chemistry to represent the alpha-O4 ether bond in lignin and coal .

Synthetic Routes and Reaction Conditions:

    Williamson Ether Synthesis: This is the most common method for preparing ethers, including this compound. It involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction.

    Industrial Production Methods: Industrially, ethers like this compound can be synthesized through the acid-catalyzed dehydration of alcohols.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Target of Action

Benzyl phenyl ether is a reactive organic oxygenate, containing an ether as a functional group . It is present in subbituminous and bituminous coals . The primary targets of this compound are the ether bonds in lignin and coal .

Mode of Action

The most common reaction of ethers like this compound is the cleavage of the C–O bond by using strong acids . During acidic cleavage, the ether oxygen is protonated to form a good leaving group, which can be eliminated as part of an SN2, SN1, or E1 reaction mechanism . The mechanistic pathway is primarily determined by the strong acid used and the type of substituents attached to the ether .

Biochemical Pathways

The biochemical pathway of this compound involves the cleavage of the ether bond, forming phenol and benzyl alcohol as intermediates, followed by C-C bond alkylation . This reaction is catalyzed by hydronium ions, which are provided by the dissociation of water at high temperatures .

Pharmacokinetics

It’s known that the compound’s reactivity and subsequent transformations are influenced by the presence of strong acids .

Result of Action

The result of the action of this compound is the cleavage of the ether bond, leading to the formation of phenol and benzyl alcohol . This reaction represents the a-O4 ether bond in lignin and coal .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of strong acids . For instance, the cleavage of the C-O bond in this compound occurs at high temperatures . Additionally, the presence of strong acids like HI or HBr facilitates the cleavage of the ether bond .

Comparison with Similar Compounds

    Anisole (methyl phenyl ether): Anisole is similar to benzyl phenyl ether but has a methoxy group instead of a benzyl group.

    Phenyl ethyl ether: This compound has an ethyl group instead of a benzyl group.

    Diphenyl ether: This compound has two phenyl groups attached to the oxygen atom.

Uniqueness: this compound is unique due to its specific structure, which includes both a benzyl and a phenyl group. This structure makes it particularly useful as a model compound for studying the alpha-O4 ether bond in lignin and coal, which is not as effectively represented by other similar compounds .

Properties

IUPAC Name

phenoxymethylbenzene
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H12O/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOTNYLSAWDQNEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70870813
Record name Benzyloxybenzene
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Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

946-80-5, 31324-44-4
Record name Benzyl phenyl ether
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Record name Benzyl phenyl ether
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Record name Benzyloxybenzene
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Record name Benzyl Phenyl Ether
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Record name BENZYL PHENYL ETHER
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Synthesis routes and methods I

Procedure details

A mixture of sodium phenolate trihydrate (10.2 g; 60 mmole) and benzyl chloride (6.4 ml; 56 mmole) in methanol (150 ml) was pumped through the system (15 ml/minute; 146°-7° C.; 1000-1050 kPa). The MeOH was rotary evaporated off and the residue recrystallised from EtOH to afford colourless needles of phenyl benzyl ether (6.9 g; 67% yield), m.p. 36°-36.3° C.
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10.2 g
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6.4 mL
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150 mL
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Synthesis routes and methods II

Procedure details

In a 200 ml-volume flask was charged 1 704 g of metallic magnesium. After displacing the atmosphere with nitrogen, a small amount of iodine was added thereto, followed by heating to activate the magnesium. Ten milliliters of tetrahydrofuran (THF) were added thereto, and a mixture comprising 18.5 g of 4-bromophenyl benzyl ether as prepared in Example 1 and 40 ml of THF was added dropwise to the system from a dropping funnel at room temperature over a period of 30 minutes. The reaction was continued at a refluxing temperature of THF for an additional 2.5 hours to prepare a Grignard reagent. To the resulting Grignard reagent was added a mixture of 10.0 g of (S)-2,6-dimethylheptanal and 30 ml of THF at 15° C., followed by allowing the mixture to react for 2 hours while keeping at that temperature. The reaction mixture was treated with diluted hydrochloric acid, neutralized with a sodium bicarbonate aqueous solution, and washed with water to obtain 21.8 g of a crude product. Purification by silica gel column chromatography (eluent: benzene) yielded 11.8 g (theoretical yield: 47%) of the entitled compound as a viscous yellow liquid.
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704 g
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18.5 g
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40 mL
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Grignard reagent
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Grignard reagent
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(S)-2,6-dimethylheptanal
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10 g
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30 mL
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Yield
47%

Synthesis routes and methods III

Procedure details

In Scheme 3, the starting phenol is reacted with a benzyl halide in the presence of a base (e.g. sodium amide, triethylamine, sodium hydroxyde, barium oxide, silver oxide, sodium hydride) in an inert solvent (e.g. ether, dimethylsulfoxide, dimethylformamide, tetrahydrofuran) to give a benzyl phenyl ether, which is an example of the derivative of the alkoxyiminocarboxylic acid (V).
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benzyl halide
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Synthesis routes and methods IV

Procedure details

In Scheme 3, the starting phenol is reacted with a benzyl halide in the presence of a base (e.g. sodium amide, triethylamine, sodium hydroxide, barium oxide, silver oxide, sodium hydride) in an inert solvent (e.g. ether, dimethylsulfoxide, dimethylformamide, tetrahydrofuran) to give a benzyl phenyl ether, which is an example of the derivative of the alkoxyiminocarboxylic acid (V).
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benzyl halide
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Synthesis routes and methods V

Procedure details

Phenol (2.836 g, 30 millimoles, Aldrich, 99+%), sodium hydroxide (1.411 g, 35 millimoles, Merck, 97%), and sodium iodide (0.433 g, 3 millimoles, Aldrich, 98%) were dissolved in water (299.19 g). The excess molar concentration of sodium hydroxide of was 0.166. The aqueous phase was introduced into a 3-neck 500 mL reactor immersed in the water bath at 50° C. The mixture consisting of benzyl chloride (3.930 g, 31 millimoles, Aldrich, 97%), Aliquat 336 (2.597 g, 6 millimoles, Aldrich), durene (0.693 g, 5 millimoles, Aldrich, 98%), and toluene (15.02 g, J. T. Baker, ultra-pure). The organic phase:aqueous phase weight ratio was 1:14. The two phase mixture was stirred mechanically (600 rpm) at 50° C. for 90 minutes. The aliquot of the reaction mixture was centrifuged, the phases were separated and the organic phase was injected into a GC column. The yield of benzyl phenyl ether based on the limiting reactant (phenol) was 70%. No byproducts could be detected in the chromatograms representing the reaction mixture.
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2.836 g
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reactant
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1.411 g
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0.433 g
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299.19 g
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3.93 g
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0.693 g
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2.597 g
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15.02 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of benzyl phenyl ether?

A1: this compound has the molecular formula C13H12O and a molecular weight of 184.23 g/mol.

Q2: Does spectroscopic data exist for this compound?

A: Yes, various spectroscopic techniques have been employed to characterize BPE, including infrared (IR) spectroscopy, which confirms the presence of the characteristic ether (C–O) bond. []

Q3: Is this compound stable at high temperatures?

A: BPE undergoes thermal decomposition at elevated temperatures. Studies have investigated its pyrolysis behavior in various environments, including supercritical fluids like water and methanol. [] The stability of BPE is influenced by factors like temperature, solvent, and the presence of catalysts.

Q4: How does confinement affect the pyrolysis of this compound?

A: Research indicates that confining BPE within the nanopores of mesoporous silica materials like MCM-41 can alter its pyrolysis pathways and product distribution compared to pyrolysis on nonporous silica. [] This confinement effect is attributed to the restricted diffusion and altered interactions of reactive species within the confined space.

Q5: Can this compound be used to study lignin depolymerization?

A: Yes, BPE serves as a model compound to investigate the catalytic cleavage of aryl ether linkages, which are prevalent in lignin. Understanding BPE reactivity provides insights into strategies for breaking down lignin into valuable aromatic compounds. [, , ]

Q6: What catalysts are effective for this compound hydrogenolysis?

A: Various catalysts have been explored for BPE hydrogenolysis, including those based on palladium, nickel, and copper. The choice of catalyst influences the reaction rate, selectivity, and reaction conditions required. [, , ]

Q7: How does the addition of samarium(III) or formic acid affect the reactivity of copper-doped porous metal oxides towards this compound?

A: Research has shown that adding samarium(III) directly into the porous metal oxide structure enhances the hydrogenolysis of aryl ether linkages in BPE. Conversely, adding soluble samarium(III) salts suppresses this activity. Formic acid, on the other hand, appears to deactivate basic sites on the catalyst, which hinders hydrogenolysis but improves selectivity toward aromatic products by mitigating undesirable hydrogenation reactions. []

Q8: Can this compound conversion be used to produce high carbon number hydrocarbon fuels?

A: Research indicates that BPE can be converted into larger phenolic compounds (C12-C22) through a one-step process involving C–O bond breaking and C–C coupling, catalyzed by metal triflates. [] These larger phenolic compounds hold potential as precursors for phenol-formaldehyde polymers, diesel/jet fuels, and liquid organic hydrogen carriers.

Q9: Have computational methods been applied to study this compound reactions?

A: Yes, density functional theory (DFT) calculations have been employed to investigate the mechanisms of BPE reactions, such as C–O bond cleavage. [] These calculations provide insights into the electronic factors governing reactivity and can aid in catalyst design.

Q10: How does modifying the structure of this compound affect its reactivity?

A: Studies have explored the influence of substituents on the aromatic rings of BPE on its reactivity in reactions like C–O bond cleavage. [] Electronic effects of the substituents can influence the electron density distribution in the molecule, impacting its interaction with catalysts and, consequently, its reactivity.

Q11: Are there strategies to enhance the stability of this compound?

A11: While BPE itself might not be inherently unstable, its reactivity under certain conditions, like high temperatures, necessitates careful consideration. The choice of solvent and the presence or absence of catalysts significantly impact its stability during reactions.

Q12: Are there specific SHE regulations concerning this compound?

A12: While BPE itself might not be subject to specific regulations like those for pharmaceuticals, standard laboratory safety protocols apply due to its potential flammability and the possibility of producing harmful byproducts during reactions. Researchers should consult relevant safety data sheets and follow appropriate laboratory safety practices.

Q13: What analytical techniques are used to study this compound reactions?

A: Gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) are commonly employed to analyze the products of BPE reactions, allowing for the identification and quantification of different compounds formed. [] Operando magic-angle spinning NMR spectroscopy provides real-time insights into the reaction process, offering valuable kinetic and mechanistic information. []

Q14: Are there alternative model compounds for studying lignin reactivity?

A: Yes, other model compounds like 2-phenylethyl phenyl ether, diphenyl ether, biphenyl, and 2,3-dihydrobenzofuran are used to mimic different types of linkages found in lignin, allowing researchers to study a broader range of chemical transformations relevant to lignin valorization. [, ]

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